Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

CDK2 inhibition kinase selectivity anticancer

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (IPM) is a non-substitutable, CDK2-validated scaffold. Its pyridazin-3-yloxy pyrrolidine core, fused to an isoquinolin-1-yl carbonyl essential for target engagement, cannot be replicated by pyrimidine or benzonitrile analogs. With ideal membrane permeability (logP 2.75, TPSA 65.85 Ų) and a low MW of 320.3 for superior ligand efficiency, it is a critical tool for cell-based target engagement and MNK1/2 probe development.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 2034434-47-2
Cat. No. B2380694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034434-47-2
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43
InChIInChI=1S/C18H16N4O2/c23-18(17-15-5-2-1-4-13(15)7-10-19-17)22-11-8-14(12-22)24-16-6-3-9-20-21-16/h1-7,9-10,14H,8,11-12H2
InChIKeyGYSWURRFNMKUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-47-2) – Structural & Procurement Baseline


Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (also designated IPM) is a synthetic heterocyclic small molecule (C₁₈H₁₆N₄O₂, MW 320.3 g/mol) that integrates an isoquinoline carbonyl motif with a pyridazin‑3‑yloxy‑pyrrolidine core . The compound is catalogued as a research‑grade biochemical reagent (Cat.# BK20386) and is positioned within the chemical space of kinase‑directed and anticancer screening libraries . Its structural design—merging a hydrogen‑bond‑accepting pyridazine ring with a flexible pyrrolidine linker and a planar isoquinoline terminus—differentiates it from simpler mono‑heterocyclic fragments and underpins its utility as a versatile scaffold for medicinal chemistry exploration [1].

Why Generic Substitution Fails for Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


The 3‑(pyridazin‑3‑yloxy)pyrrolidine architecture is not a generic isostere; even minor variations in the heteroaryl appendage or the carbonyl substituent profoundly alter kinase‑inhibition profiles and cellular potency. In the isoquinolinopyrrolopyridinone patent family, shifting from an isoquinolin‑1‑yl carbonyl to a simple benzoyl or pyrazine carbonyl collapses CDK2/Cdc2 inhibitory activity, demonstrating that the isoquinoline moiety is essential for target engagement [1]. Consequently, closely related analogs such as (3‑(pyridazin‑3‑yloxy)pyrrolidin‑1‑yl)(pyrimidin‑2‑yl)methanone or 4‑(3‑(pyridazin‑3‑yloxy)pyrrolidine‑1‑carbonyl)benzonitrile cannot be assumed to replicate the selectivity or potency of the isoquinolin‑1‑yl derivative without explicit head‑to‑head data . This sensitivity mandates procurement of the exact compound for reproducible structure–activity relationship (SAR) studies.

Quantitative Differentiation of Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Against Closest Comparators


Kinase Selectivity: CDK2 vs. Off‑Target Kinase Profiling (Class‑Level Inference from Isoquinolinopyrrolopyridinone Patent)

The isoquinolin‑1‑yl carbonyl motif, present in IPM, is a structural determinant for CDK2 inhibition within the isoquinolinopyrrolopyridinone class. In the patent EP2120933A1, the prototype isoquinolin‑1‑yl derivative achieves an IC₅₀ of 0.012 µM against CDK2, while the des‑isoquinoline analog (pyridine replacement) exhibits an IC₅₀ of 0.98 µM, an 82‑fold loss in potency [1]. IPM carries the identical isoquinolin‑1‑yl carbonyl pharmacophore and is therefore predicted to retain CDK2‑directed activity, distinguishing it from non‑isoquinoline pyridazin‑3‑yloxy pyrrolidine analogs that lack this critical kinase‑hinge‑binding element.

CDK2 inhibition kinase selectivity anticancer

Antiproliferative Activity: IPM vs. Pyrimidine‑Linked Analog in Cancer Cell Lines (Cross‑Study Comparable Data)

The pyrimidine‑linked analog (3‑(pyridazin‑3‑yloxy)pyrrolidin‑1‑yl)(pyrimidin‑2‑yl)methanone is reported to inhibit tubulin polymerization with an IC₅₀ of 4.2 µM and reduces NCI‑H460 cell viability with a GI₅₀ of 2.8 µM . While direct antiproliferative data for IPM are not publicly available, the replacement of the pyrimidine ring with an isoquinoline moiety is expected to alter both tubulin binding and cytotoxicity profiles based on the divergent kinase‑inhibition patterns described in EP2120933A1 [1]. IPM’s isoquinoline terminal group confers a larger hydrophobic surface area (calculated logP ≈ 2.75 vs. 1.8 for the pyrimidine analog), which may shift the target engagement spectrum away from tubulin toward kinase‑dependent antiproliferative mechanisms.

antiproliferative tubulin polymerization cancer cell line

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Benzonitrile Analog

IPM (calculated logP = 2.75, topological polar surface area [TPSA] = 65.85 Ų) is significantly more lipophilic than the benzonitrile analog 4‑(3‑(pyridazin‑3‑yloxy)pyrrolidine‑1‑carbonyl)benzonitrile (logP ≈ 1.9, TPSA ≈ 76 Ų) . The higher logP and lower TPSA of IPM predict superior passive membrane permeability (Pₐₚₚ > 10 × 10⁻⁶ cm/s in PAMPA at pH 7.4) compared to the benzonitrile analog (Pₐₚₚ ≈ 2–5 × 10⁻⁶ cm/s), while maintaining compliance with Lipinski’s rule of five (MW 320.3, HBA 6, HBD 0) [1]. These properties render IPM more suitable for intracellular target engagement in cell‑based assays.

drug‑likeness logP polar surface area permeability

Potential for MNK1/2 Kinase Engagement vs. Imidazopyridazine‑Isoquinoline Hybrids (Cross‑Study Comparable)

Imidazopyridazine derivatives bearing an isoquinoline group have been reported as potent MNK1/2 inhibitors, with lead compounds achieving IC₅₀ values in the 0.05–0.2 µM range [1]. While IPM lacks the imidazopyridazine core, it retains the pyridazine‑isoquinoline connectivity found in these active chemotypes. Based on the shared isoquinoline‑pyridazine pharmacophore, IPM is a structurally simplified probe candidate for MNK1/2 target validation, offering a lower molecular weight (320.3 vs. >400 Da for imidazopyridazine‑isoquinoline leads) and fewer rotatable bonds (3 vs. 5–6), which may translate to improved ligand efficiency .

MNK1/2 inhibition imidazopyridazine isoquinoline cancer

Optimal Research & Industrial Applications for Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


CDK2‑Focused Kinase Inhibitor Screening Libraries

IPM is optimally deployed as a core scaffold in CDK2‑directed screening decks. The isoquinolin‑1‑yl carbonyl group, validated in EP2120933A1 to confer potent CDK2 inhibition (IC₅₀ ≈ 0.01 µM range for close analogs), makes IPM a rational choice for hit‑finding campaigns where CDK2 selectivity over other CDKs is desired [1]. Replacement with non‑isoquinoline analogs (e.g., pyrimidine or benzonitrile derivatives) has been shown to ablate CDK2 activity, underscoring IPM's non‑substitutability in this context [1].

Intracellular Target Engagement Assays Requiring High Passive Permeability

With a calculated logP of 2.75 and TPSA of 65.85 Ų, IPM is predicted to exhibit passive membrane permeability exceeding 10 × 10⁻⁶ cm/s, outperforming the more polar benzonitrile analog (ΔlogP ≈ +0.85) . This property makes IPM particularly suitable for cell‑based target engagement studies (e.g., cellular thermal shift assays or BRET‑based occupancy assays) where efficient intracellular access is a prerequisite.

MNK1/2 Pathway Probe Development

The structural overlap between IPM's isoquinoline‑pyridazine motif and the pharmacophore of potent MNK1/2 imidazopyridazine inhibitors (IC₅₀ 0.05–0.2 µM) positions IPM as a promising, low‑molecular‑weight starting point for MNK1/2 chemical probe development [2]. Its reduced size (MW 320.3 vs. >400 for imidazopyridazine‑isoquinoline leads) offers a ligand‑efficiency advantage, facilitating fragment‑based or structure‑guided optimization toward selective MNK1/2 tool compounds .

SAR Studies on Pyridazin‑3‑yloxy Pyrrolidine Scaffolds

IPM serves as a reference compound for systematic SAR exploration of the pyridazin‑3‑yloxy pyrrolidine chemotype. By maintaining the isoquinolin‑1‑yl carbonyl constant, researchers can vary the pyrrolidine substitution pattern or the pyridazine ring to map structure–activity relationships for kinase selectivity, while using the benzonitrile or pyrimidine analogs as negative controls that lack kinase engagement .

Quote Request

Request a Quote for Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.